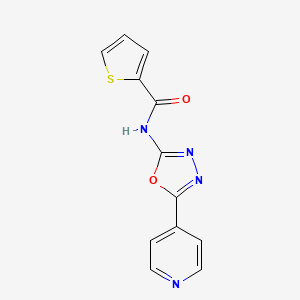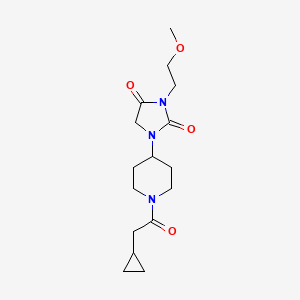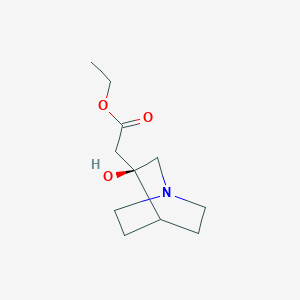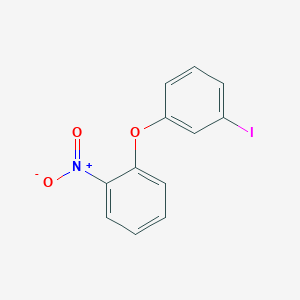![molecular formula C11H8F2N2O B2899700 2-[(3,4-Difluorophenyl)methoxy]pyrazine CAS No. 2197610-24-3](/img/structure/B2899700.png)
2-[(3,4-Difluorophenyl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3,4-Difluorophenyl)methoxy]pyrazine” is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are known to produce odors and have been identified as additives in cigarette manufacture . They are also used as defensive chemicals by certain insects .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methoxy]pyrazine is not well understood. However, it is believed to act as a ligand for various receptors and enzymes, including GABA receptors and PDE5 (phosphodiesterase type 5) enzymes. It has also been shown to inhibit the activity of certain enzymes, including COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9).
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3,4-Difluorophenyl)methoxy]pyrazine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it useful in a wide range of scientific research applications. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
Future Directions
There are many future directions for research on 2-[(3,4-Difluorophenyl)methoxy]pyrazine. One area of research is the development of new pharmaceuticals and materials science applications. Another area of research is the investigation of the compound's mechanism of action and its potential as a therapeutic target for various diseases. Additionally, there is potential for the development of new synthetic methods for the production of this compound and its derivatives.
Synthesis Methods
2-[(3,4-Difluorophenyl)methoxy]pyrazine can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The most common method for the synthesis of this compound is the Suzuki coupling reaction. In this reaction, 2-bromo-5-(3,4-difluorophenyl)methoxypyrazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Scientific Research Applications
2-[(3,4-Difluorophenyl)methoxy]pyrazine has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of antifungal agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of OLEDs (organic light-emitting diodes) and other optoelectronic devices.
properties
IUPAC Name |
2-[(3,4-difluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-1-8(5-10(9)13)7-16-11-6-14-3-4-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWZGRFCXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)

![N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2899627.png)
![2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2899629.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)



